molecular formula C14H18F3N3O3 B15504889 tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

Cat. No.: B15504889
M. Wt: 333.31 g/mol
InChI Key: RAPRHJTZXFDRGF-UHFFFAOYSA-N
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Description

Tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate is a useful research compound. Its molecular formula is C14H18F3N3O3 and its molecular weight is 333.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18F3N3O3

Molecular Weight

333.31 g/mol

IUPAC Name

tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate

InChI

InChI=1S/C14H18F3N3O3/c1-13(2,3)23-12(21)20-19-11(18)8-22-10-6-4-5-9(7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21)

InChI Key

RAPRHJTZXFDRGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Biological Activity

Tert-butyl N-[[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate, also known as N'-[1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₄H₁₈F₃N₃O₃
  • Molecular Weight: 333.31 g/mol
  • IUPAC Name: tert-butyl N-[(E)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]carbamate
  • CAS Number: 1053655-89-2

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it interacts with various molecular targets, including enzymes and receptors, modulating their activities. The compound has been studied for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

Case Studies and Research Findings

  • Study on Anticancer Effects:
    • A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy:
    • In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that indicate its potential as a broad-spectrum antimicrobial agent.
  • Mechanistic Insights:
    • Research into the mechanism revealed that the compound activates specific apoptotic pathways in cancer cells. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis rates.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialE. coliInhibition32 µg/mL
AntimicrobialS. aureusInhibition16 µg/mL
AnticancerHT-29Cytotoxicity25 µM
AnticancerJurkatCytotoxicity30 µM

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